REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:11](OC(=O)CC)(=O)[CH2:12][CH3:13]>>[CH2:12]([C:13]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[N:10][C:2]=2[N:1]=1)[CH3:11]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC=N1
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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C(CC)(=O)OC(CC)=O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The temperature was increased to 167° C.
|
Type
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CUSTOM
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Details
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to remove the propionic acid and propionic anhydride under reduced pressure
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Type
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CUSTOM
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Details
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The resulting brown solid was triturated with hexane
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1OC(C2=C(N1)N=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 86% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |